Tautomeric Interconversion with Dimer II in Solution
Ertapenem Dimer I is uniquely distinguished from all other ertapenem dimer impurities by its time-dependent tautomeric interconversion with Dimer II in aqueous solution. In a controlled stability study of ertapenem API dissolved in water at 5°C, Dimer I area-% decreased from 0.37 at time zero to 0.17 at 5.1 hours (a 54% reduction), while Dimer II area-% simultaneously increased from 1.08 to 1.23 (a 14% increase). The conversion is detectable within less than 2 hours [1]. In contrast, Dimer III area-% remained effectively unchanged (0.52 to 0.50) and Dimer-H2O area-% remained constant (0.23 to 0.24) over the same period, confirming no interconversion among other dimer species [1]. This interconversion behavior arises from the constitutional isomer relationship between Dimer I (Δ1-pyrrolidine configuration) and Dimer II (Δ2-pyrrolidine), which exist as interconverting tautomers in solution [2].
| Evidence Dimension | Tautomeric interconversion kinetics in aqueous solution (area-% change over 5.1 h at 5°C) |
|---|---|
| Target Compound Data | Dimer I: 0.37 area-% (t=0) → 0.17 area-% (t=5.1 h); decrease of 0.20 area-% (54% reduction) |
| Comparator Or Baseline | Dimer II: 1.08 area-% (t=0) → 1.23 area-% (t=5.1 h); increase of 0.15 area-% (14% increase). Dimer III: 0.52 → 0.50 area-% (stable). Dimer-H2O: 0.23 → 0.24 area-% (stable) |
| Quantified Difference | Dimer I decreased by 54% over 5.1 h while Dimer II increased reciprocally; Dimer III and Dimer-H2O changed <4% over the same period, demonstrating interconversion unique to the I/II pair |
| Conditions | Ertapenem sodium API dissolved in water diluent (pH 5.6) at 5°C; HPLC analysis on Inertsil phenyl column (25 × 0.46 cm) with pH 8 sodium phosphate buffer/acetonitrile gradient, UV detection at 230 nm |
Why This Matters
Because Dimer I concentration is inherently unstable in prepared sample solutions, analytical methods using Dimer I as a reference standard must require freshly prepared solutions prior to each injection; failure to account for this interconversion leads to systematic under-reporting of Dimer I and over-reporting of Dimer II, compromising the accuracy of impurity profile data submitted for ANDA review.
- [1] Sajonz P, Wu Y, Natishan TK, McGachy NT, DeTora D. Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. J Chromatogr Sci. 2006;44(3):132-140. Table IV (Solution Stability of Ertapenem API in Water at 5°C). View Source
- [2] Sajonz P, Natishan TK, Wu Y, Williams JM, Pipik B, DeTora D, McGachy NT. Preparation, Isolation, and Characterization of Dimeric Degradation Products of the 1β-Methylcarbapenem Antibiotic, Ertapenem. J Pharm Biomed Anal. 2001 (referenced as Ref. 12 in Sajonz 2006). View Source
